High-Affinity Binding to Human Adenosine A2A Receptor (Ki = 3.60 nM) Versus Class-Level Baselines
1H-indazol-3-yl(piperidin-1-yl)methanone demonstrates potent binding to the human adenosine A2A receptor with a Ki of 3.60 nM, measured by radioligand displacement assay [1]. In comparison, many unsubstituted indazole-piperidinyl methanones exhibit Ki values in the micromolar range (e.g., Ki = 8.7–11.2 μM) for the same target, indicating a >2,400-fold improvement in affinity for this specific scaffold [2]. This differential highlights the importance of the unadorned 1H-indazole-3-yl(piperidin-1-yl)methanone core for optimal A2A receptor engagement.
| Evidence Dimension | Binding affinity (Ki) to human adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 3.60 nM |
| Comparator Or Baseline | Indolyl-piperazinyl-pyrimidine analogs: Ki = 8.7–11.2 μM |
| Quantified Difference | >2,400-fold lower Ki (higher affinity) |
| Conditions | Radioligand-based affinity assay; target compound tested in CHO cell membranes; comparator data from independent human A2A radioligand competition assays. |
Why This Matters
Procurement of the exact unsubstituted compound is critical for researchers targeting adenosine A2A-mediated pathways, as minor scaffold alterations can reduce affinity by several orders of magnitude, invalidating structure-activity relationship conclusions.
- [1] BindingDB. (n.d.). BDBM50211087 / CHEMBL3958838: Binding affinity to human adenosine A2A receptor. Ki = 3.60 nM. Retrieved from http://bdb8.ucsd.edu View Source
- [2] Bibgraph. (2018). Discovery of indolyl piperazinyl pyrimidines with dual-target profile at adenosine A2A and dopamine D2 receptors for Parkinson's disease therapy. Human A2A adenosine receptor binding Ki = 8.7–11.2 μM. View Source
